

GNE-495: A Technical Guide to its Mechanism of Action on MAP4K4

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of **GNE-495**, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). This document details the inhibitor's biochemical and cellular activities, its impact on key signaling pathways, and the experimental methodologies used for its characterization.

Executive Summary

GNE-495 is a small molecule inhibitor targeting MAP4K4, a serine/threonine kinase implicated in a multitude of cellular processes, including inflammation, metabolism, and angiogenesis.[1] Developed through a structure-based design approach, GNE-495 demonstrates high potency and selectivity for MAP4K4, leading to efficacy in preclinical models of retinal angiogenesis.[1] Its mechanism of action is centered on the direct inhibition of MAP4K4 kinase activity, which in turn modulates downstream signaling pathways controlling endothelial cell migration and vascular network formation. While GNE-495 also shows activity against the closely related kinases MINK1 and TNIK, its in vivo effects in key angiogenesis models have been attributed primarily to the inhibition of MAP4K4.[1]

Quantitative Data

The following tables summarize the available quantitative data for **GNE-495**, providing insights into its potency, selectivity, and pharmacokinetic profile.



Table 2.1: Biochemical Potency of GNE-495

Target	IC50 (nM)	Assay Type
MAP4K4	3.7	Biochemical Kinase Assay[2] [3]

Table 2.2: Kinase Selectivity Profile of GNE-495

A comprehensive kinase selectivity panel with IC50 values for **GNE-495** against a broad range of kinases is not publicly available in the reviewed literature. However, it is noted that **GNE-495** also inhibits the closely related kinases MINK1 (Misshapen-like kinase 1) and TNIK (TRAF2 and NCK-interacting kinase).[1] The primary publication emphasizes that despite this, the observed in vivo anti-angiogenic effects were phenotypically consistent with MAP4K4 knockout models, suggesting a primary reliance on MAP4K4 inhibition.[1]

Table 2.3: In Vivo Pharmacokinetic Parameters of GNE-495

Detailed pharmacokinetic parameters such as clearance (CL) and half-life (t1/2) are not fully available in the public domain. The available data from studies in mice are summarized below.

Species	Parameter	Value	Route of Administration
Mouse	Oral Bioavailability (F)	37-47%	Oral (PO)
Neonatal Mouse	Dose	25 and 50 mg/kg	Intraperitoneal (IP)[3]

Qualitative descriptions from the literature state that **GNE-495** exhibits low clearance and moderate terminal half-lives.[3]

Signaling Pathways and Mechanism of Action

GNE-495 exerts its biological effects by directly inhibiting the kinase activity of MAP4K4. In the context of angiogenesis, MAP4K4 plays a crucial role in regulating endothelial cell migration, a fundamental process in the formation of new blood vessels.[4][5] The inhibition of MAP4K4 by **GNE-495** disrupts a key signaling pathway that controls focal adhesion dynamics.





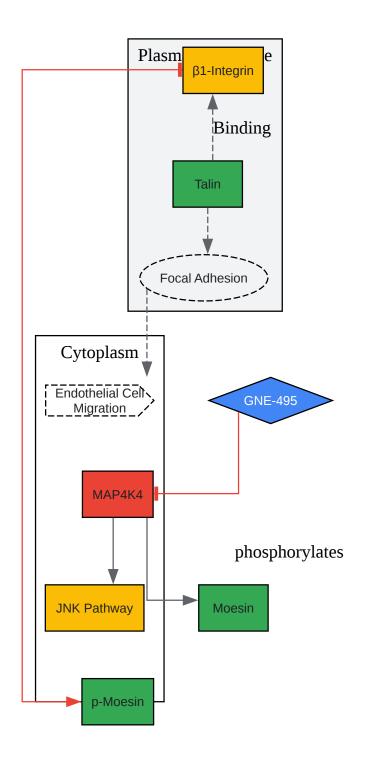


The primary mechanism involves the phosphorylation of moesin by MAP4K4.[4][5] Phosphorylated moesin then competes with talin for binding to the cytoplasmic tail of β 1-integrin.[4][5] This competition leads to the inactivation of β 1-integrin and a reduction in the disassembly of focal adhesions, which ultimately slows endothelial cell migration and impairs angiogenesis.[4]

Beyond this core pathway, MAP4K4 is also known to be an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[6] Inhibition of MAP4K4 by **GNE-495** has been shown to attenuate stress-induced JNK signaling.[6]

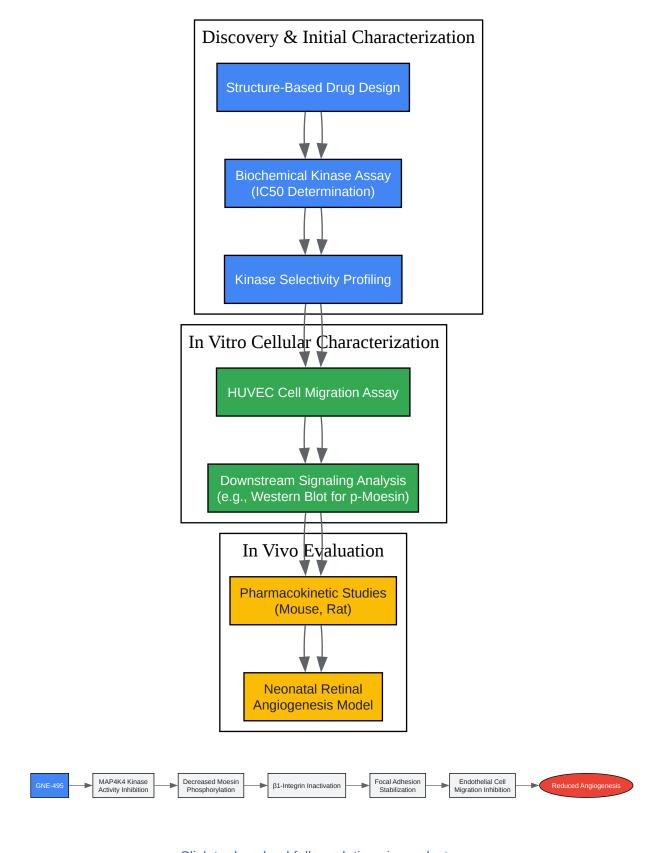
Signaling Pathway Diagram





Competes with Talin for binding to β 1-Integrin





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